molecular formula C11H14ClNO2 B2382532 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide CAS No. 851175-19-4

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2382532
CAS No.: 851175-19-4
M. Wt: 227.69
InChI Key: PMTVBKHIKWPOQI-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylacetamide group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It’s structurally related to a class of compounds known as quinazolin-4-amines , which are known to induce apoptosis . Therefore, it’s plausible that this compound may also target cellular pathways involved in apoptosis.

Mode of Action

Based on its structural similarity to quinazolin-4-amines , it may interact with its targets to induce apoptosis, a form of programmed cell death. This could involve binding to specific receptors or enzymes, triggering a cascade of biochemical events leading to cell death.

Biochemical Pathways

If it functions similarly to quinazolin-4-amines , it may influence pathways related to apoptosis. This could involve the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .

Result of Action

If it functions similarly to quinazolin-4-amines , it may induce apoptosis in targeted cells, leading to their programmed death. This could have potential applications in conditions where controlling cell proliferation is beneficial, such as in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 2-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: N-methyl-2-methoxybenzylamine.

Scientific Research Applications

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide
  • 2-chloro-N-(3-methoxyphenyl)-N-methylacetamide
  • 2-chloro-N-(2,3-dimethoxyphenyl)-N-methylacetamide

Uniqueness

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTVBKHIKWPOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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